(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone
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Overview
Description
(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone is a complex organic compound that features a unique combination of a thiazepane ring, a triazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, often involving the use of sulfur-containing reagents.
Introduction of the Chlorophenyl Group: This step usually involves a substitution reaction where a chlorophenyl group is introduced to the thiazepane ring.
Attachment of the Triazole Ring: The triazole ring can be introduced through a cycloaddition reaction, often using azide and alkyne precursors under copper-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing enzyme activity and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
(7-(2-bromophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
(7-(2-methylphenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone: Similar structure but with a methylphenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-1,2,4-triazol-5-yl)methanone lies in its specific combination of functional groups and rings. The presence of the chlorophenyl group, thiazepane ring, and triazole ring provides distinct chemical and biological properties that differentiate it from similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(1H-1,2,4-triazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4OS/c15-11-4-2-1-3-10(11)12-5-6-19(7-8-21-12)14(20)13-16-9-17-18-13/h1-4,9,12H,5-8H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHSSCCECQXQDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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